molecular formula C25H25NO B587135 JWH 007-d9 CAS No. 1651833-48-5

JWH 007-d9

Cat. No.: B587135
CAS No.: 1651833-48-5
M. Wt: 364.5 g/mol
InChI Key: IBBNKINXTRKICJ-ZYWCKPJZSA-N
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Description

JWH 007-d9: is a deuterated analog of JWH 007, a synthetic cannabinoid. It is primarily used as an internal standard in analytical chemistry, particularly for the quantification of JWH 007 in various samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The compound is known for its high affinity for cannabinoid receptors CB1 and CB2, making it a valuable tool in forensic and research applications .

Scientific Research Applications

Chemistry: In chemistry, JWH 007-d9 is used as an internal standard for the quantification of JWH 007 in analytical methods. It helps in accurate measurement and analysis of samples containing JWH 007.

Biology: In biological research, this compound is used to study the interaction of synthetic cannabinoids with cannabinoid receptors. It helps in understanding the binding affinity and efficacy of these compounds at CB1 and CB2 receptors.

Medicine: Although not used directly in medicine, this compound aids in the research of synthetic cannabinoids, which can have potential therapeutic applications. Studies involving this compound contribute to the development of new drugs targeting cannabinoid receptors.

Industry: In the forensic and toxicology industry, this compound is used for the detection and quantification of synthetic cannabinoids in biological samples. It is crucial for drug testing and monitoring purposes .

Mechanism of Action

Target of Action

JWH 007-d9 avidly binds to both CB1 and CB2 receptors , with Ki values of 9.5 and 2.9 nM, respectively . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

As a cannabinoid receptor agonist , this compound interacts with its targets (CB1 and CB2 receptors) by mimicking the natural ligands of these receptors, such as anandamide and 2-arachidonoylglycerol . This interaction triggers a series of intracellular events, leading to changes in cell function.

Biochemical Pathways

The activation of cannabinoid receptors by this compound affects various biochemical pathways. For instance, it can inhibit adenylate cyclase activity, modulate ion channels, and activate mitogen-activated protein kinases . These effects can lead to changes in neurotransmitter release, immune response, and other downstream effects.

Pharmacokinetics

Like other cannabinoids, it is likely to be lipophilic, which could impact its bioavailability and distribution within the body .

Result of Action

The activation of cannabinoid receptors by this compound can lead to various molecular and cellular effects. For example, it can modulate neurotransmitter release, affect immune cell function, and influence pain perception . These effects can contribute to the compound’s potential therapeutic or adverse effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and activity . Additionally, individual factors such as genetic variations in cannabinoid receptors could influence the compound’s efficacy and potential side effects.

Safety and Hazards

JWH 007-d9 is a highly flammable liquid and vapor. It may cause serious eye irritation and drowsiness or dizziness . It is not intended for human or veterinary use . Safety measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 007-d9 involves the incorporation of deuterium atoms into the molecular structure of JWH 007. This is typically achieved through a multi-step synthetic process:

    Starting Material: The synthesis begins with the preparation of the indole core, which is a common structure in many synthetic cannabinoids.

    Deuteration: Deuterium atoms are introduced into the pentyl side chain of the indole core. This can be done using deuterated reagents or by catalytic exchange reactions.

    Naphthoylation: The indole core is then coupled with a naphthoyl chloride to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: JWH 007-d9 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The naphthoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are often studied to understand the structure-activity relationship of synthetic cannabinoids .

Comparison with Similar Compounds

    JWH 007: The non-deuterated form of JWH 007-d9, with similar binding affinity and pharmacological properties.

    JWH 018: Another synthetic cannabinoid with a similar structure but different side chains, leading to variations in receptor affinity and efficacy.

    AM-2201: A synthetic cannabinoid with a fluorinated side chain, offering different pharmacokinetic properties.

Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical methods. The deuterium atoms provide a distinct mass difference, allowing for precise quantification of JWH 007 in complex samples. This feature sets this compound apart from other similar compounds .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

[2-methyl-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO/c1-3-4-9-17-26-18(2)24(22-14-7-8-16-23(22)26)25(27)21-15-10-12-19-11-5-6-13-20(19)21/h5-8,10-16H,3-4,9,17H2,1-2H3/i1D3,3D2,4D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBNKINXTRKICJ-ZYWCKPJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016390
Record name JWH 007-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1651833-48-5
Record name JWH 007-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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